molecular formula C13H8ClNO4 B11112438 (4-Chlorophenyl) 4-nitrobenzoate CAS No. 7511-31-1

(4-Chlorophenyl) 4-nitrobenzoate

Cat. No.: B11112438
CAS No.: 7511-31-1
M. Wt: 277.66 g/mol
InChI Key: FYLVXSFYEBNIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl) 4-nitrobenzoate is an organic compound that belongs to the class of esters It is composed of a 4-chlorophenyl group and a 4-nitrobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products may include substituted derivatives of the original compound.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

(4-Chlorophenyl) 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis under certain conditions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 4-chloro-2-nitrobenzoate
  • 4-Chlorophenyl 4-nitrobenzoate
  • 4-Nitrophenyl 4-chlorobenzoate

Uniqueness

(4-Chlorophenyl) 4-nitrobenzoate is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

7511-31-1

Molecular Formula

C13H8ClNO4

Molecular Weight

277.66 g/mol

IUPAC Name

(4-chlorophenyl) 4-nitrobenzoate

InChI

InChI=1S/C13H8ClNO4/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H

InChI Key

FYLVXSFYEBNIKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.